REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[CH:4]([O:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([Cl:15])=[C:10]([Cl:16])[CH:9]=1)[O:5][CH3:6].[OH-].[K+].O.Cl>C(O)C>[Cl:14][C:12]1[CH:13]=[C:8]([CH:9]=[C:10]([Cl:16])[C:11]=1[Cl:15])[O:7][CH:4]([O:5][CH3:6])[C:3]([OH:17])=[O:2] |f:1.2|
|
Name
|
methyl-α-(3,4,5-trichlorophenoxy)-α-methoxyacetate
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(OC)OC1=CC(=C(C(=C1)Cl)Cl)Cl)=O
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
2B
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
An oil separated which
|
Type
|
CUSTOM
|
Details
|
was removed by two 150 ml extractions with chloroform
|
Type
|
WASH
|
Details
|
washed with three 150 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuum
|
Type
|
WAIT
|
Details
|
left 22.9 g (66.8% crude yield) of a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC(C(=O)O)OC)C=C(C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |